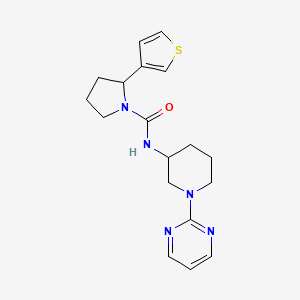![molecular formula C12H21NO4 B6953633 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione](/img/structure/B6953633.png)
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with methoxymethyl and methyl groups, as well as a pentane-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reactions: The methoxymethyl and methyl groups are introduced via substitution reactions. Methoxymethylation can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride. Methylation can be carried out using methyl iodide or dimethyl sulfate.
Formation of the Pentane-1,4-dione Moiety: The pentane-1,4-dione moiety can be introduced through a condensation reaction between a suitable diketone precursor and the substituted morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methoxymethyl chloride, methyl iodide, dimethyl sulfate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]butane-1,4-dione: Similar structure with a butane-1,4-dione moiety instead of pentane-1,4-dione.
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]hexane-1,4-dione: Similar structure with a hexane-1,4-dione moiety instead of pentane-1,4-dione.
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,3-dione: Similar structure with a pentane-1,3-dione moiety instead of pentane-1,4-dione.
Uniqueness
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(14)4-5-12(15)13-6-10(2)17-11(7-13)8-16-3/h10-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKBZHVBIHBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)COC)C(=O)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B6953551.png)
![1-(5-Methylhexan-2-yl)-3-[(3-sulfamoylphenyl)methyl]urea](/img/structure/B6953553.png)
![2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide](/img/structure/B6953560.png)
![4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6953568.png)
![6-methoxy-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6953588.png)
![N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide](/img/structure/B6953592.png)

![1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6953608.png)
![4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(furan-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B6953610.png)

![3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B6953623.png)

![N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6953650.png)

